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Abstract

Drazoxolon, a fungicide belonging to the isoxazole family, presents a fascinating case of
tautomerism and isomerism, which is critical to understanding its chemical behavior, biological
activity, and formulation. This technical guide provides a comprehensive exploration of the
structural nuances of the Drazoxolon molecule. It delves into the predominant tautomeric
forms, supported by experimental evidence from X-ray crystallography and spectroscopic
analysis of analogous compounds. Furthermore, this guide outlines detailed experimental and
computational methodologies for the characterization of these tautomers and discusses the
potential implications of tautomerism and isomerism on the fungicidal mode of action of
Drazoxolon.

Introduction

Drazoxolon, chemically known as 4-[(2-chlorophenyl)hydrazono]-3-methyl-5-isoxazolone, is a
fungicide historically used for the control of various fungal pathogens on a range of crops.[1] Its
molecular structure, featuring a hydrazono-isoxazolone core, allows for the existence of
different tautomeric and isomeric forms. The interplay between these forms is influenced by
environmental factors such as solvent polarity and pH, and can significantly impact the
molecule's physicochemical properties and biological efficacy. A thorough understanding of the
tautomeric and isomeric landscape of Drazoxolon is therefore paramount for its effective
application and for the design of novel, more potent analogues.
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This guide will explore the key tautomeric and isomeric equilibria of Drazoxolon, present
available quantitative data, detail the experimental and computational methods used for their
study, and discuss the potential biological relevance of these different molecular forms.

Tautomerism of Drazoxolon

The primary tautomeric equilibrium in Drazoxolon is the azo-hydrazone tautomerism. This
involves the migration of a proton between a nitrogen atom of the hydrazone group and the
oxygen atom of the isoxazolone ring, leading to an azo-enol form. Additionally, keto-enol
tautomerism within the isoxazolone ring itself can be considered.

The two principal tautomeric forms are:
o Hydrazone-Keto Form (l): 4-[(2-chlorophenyl)hydrazono]-3-methylisoxazol-5(4H)-one

e Azo-Enol Form (ll): 4-[(2-chlorophenyl)azo]-3-methyl-5-hydroxyisoxazole

Azo-Enol Form (II)

Azo-Enol Structure
(Hypothetical)
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Caption: Azo-Hydrazone Tautomerism in Drazoxolon.

Experimental evidence, most notably from X-ray crystallography, has definitively shown that in
the solid state, Drazoxolon exists exclusively in the hydrazone-keto form (1).[1] This form is
stabilized by an intramolecular hydrogen bond between the N-H of the hydrazone group and
the carbonyl oxygen of the isoxazolone ring.

In solution, the equilibrium between the hydrazone and azo forms is dependent on the solvent's
properties.[2] While specific quantitative data for Drazoxolon is scarce in the literature, studies
on analogous 4-arylhydrazono-3-methyl-5-isoxazolones suggest that the more polar hydrazone
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form is favored in polar solvents, while the less polar azo form may be more prevalent in non-
polar solvents.[3]

Isomerism in Drazoxolon

Beyond tautomerism, Drazoxolon can also exhibit geometric isomerism around the carbon-
nitrogen double bond (C=N) of the hydrazone moiety. This leads to the possibility of E and Z
isomers.

—— ]

. Rotation around C=N :
E-isomer Structure <t ¥ Z-isomer Structure

Click to download full resolution via product page
Caption: E/Z Isomerism in the Hydrazone Form of Drazoxolon.

The crystal structure of Drazoxolon reveals the presence of the Z-isomer, where the 2-
chlorophenyl group and the carbonyl group of the isoxazolone ring are on the same side of the
C=N bond, allowing for the stabilizing intramolecular hydrogen bond.[1] In solution, it is
conceivable that an equilibrium between the E and Z isomers could exist, potentially influenced
by solvent and temperature, although the Z-isomer is likely to be the more stable due to the
intramolecular hydrogen bonding.

Data Presentation

Due to a lack of direct experimental studies on the tautomeric equilibrium of Drazoxolon in
solution, the following tables present analogous data from closely related 4-arylhydrazono-
iIsoxazolone and similar azo-hydrazone systems to provide an illustrative understanding.

Table 1: Solvent Effects on Azo-Hydrazone Tautomeric Equilibrium (Analogous Systems)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.researchgate.net/publication/264600944_SUBSTITUENT_AND_SOLVENT_EFFECTS_ON_THE_TAUTOMERISM_OF_1-PHENYLAZO-2-NAPHTHOL_A_COMPUTATIONAL_STUDY
https://www.benchchem.com/product/b1670939?utm_src=pdf-body
https://www.benchchem.com/product/b1670939?utm_src=pdf-body
https://www.benchchem.com/product/b1670939?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670939?utm_src=pdf-body
https://www.benchchem.com/product/b1670939?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2012/dt/c2dt31102j
https://www.benchchem.com/product/b1670939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Predominant
Dielectric Constant Tautomer

Solvent Reference
(€) (Analogous
Compounds)
Cyclohexane 2.0 Azo
Chloroform 4.8 Hydrazone
Acetonitrile 37.5 Hydrazone
Dimethyl Sulfoxide
46.7 Hydrazone
(DMSO)
Water 80.1 Hydrazone

Table 2: Representative Spectroscopic Data for Azo and Hydrazone Tautomers (Analogous

Systems)
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Spectroscopic

Tautomer Form

Characteristic
Signals (Analogous Reference

Technique

Compounds)

0 ~12-14 ppm (N-H
1H NMR Hydrazone

proton)

Absence of low-field
1H NMR Azo

N-H proton

0 ~160-170 ppm
13C NMR Hydrazone

(C=0)

0 ~150-160 ppm (C-
13C NMR Azo

OH)
UV-Vis Hydrazone Amax ~400-500 nm
UV-Vis Azo Amax ~320-380 nm

v(C=0) ~1650-1700
IR Hydrazone cm~1, v(N-H) ~3100-

3300 cm™?

v(O-H) ~3400-3600
IR Azo cm~1, Absence of

C=0 stretch

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and

characterization of Drazoxolon and its tautomers, based on established methods for similar

compounds.

Synthesis of Drazoxolon

A plausible and commonly used method for the synthesis of 4-arylhydrazono-3-methyl-5-

iIsoxazolones like Drazoxolon is the diazotization of an aromatic amine followed by coupling

with an active methylene compound, in this case, 3-methyl-5-isoxazolone.
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NaNO2, HCI 3-Methyl-5-isoxazolone

2-Chloroaniline 0-5%C Diazonium Salt NaOAc, EtOH/H20

| Drazoxolon

Click to download full resolution via product page
Caption: Proposed Synthetic Pathway for Drazoxolon.
Protocol:

Diazotization of 2-Chloroaniline: 2-Chloroaniline is dissolved in a mixture of concentrated
hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of
sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The
completion of the diazotization is checked with starch-iodide paper.

Coupling Reaction: 3-Methyl-5-isoxazolone is dissolved in a mixture of ethanol and water
containing sodium acetate to act as a coupling agent and to maintain a weakly acidic pH.

The freshly prepared diazonium salt solution is added slowly to the solution of 3-methyl-5-
isoxazolone with vigorous stirring, while maintaining the temperature at 0-5 °C.

The reaction mixture is stirred for several hours, during which a colored precipitate of
Drazoxolon forms.

The product is collected by filtration, washed with cold water, and then purified by
recrystallization from a suitable solvent such as ethanol or acetic acid.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure
of Drazoxolon.

Protocol:

o Crystal Growth: High-quality single crystals of Drazoxolon are grown by slow evaporation of
a saturated solution in a suitable solvent (e.g., ethanol, chloroform).
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o Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-
ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a
monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation).

» Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and space group. The crystal structure is solved using direct
methods or Patterson methods and then refined using full-matrix least-squares on F2.

The crystallographic data for Drazoxolon, as reported by Bustos et al. (2016), is summarized
in Table 3.

Table 3: Crystallographic Data for Drazoxolon

Parameter Value
Formula C10HsCIN3O2
Crystal System Triclinic
Space Group P-1

a (A) 7.642

b (A) 7.933

c (A) 9.511

a (%) 98.77

B () 104.53

y () 98.06

Spectroscopic Analysis

5.3.1. NMR Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for studying tautomeric equilibria in solution.

Protocol:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1670939?utm_src=pdf-body
https://www.benchchem.com/product/b1670939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Drazoxolon samples are dissolved in various deuterated solvents of
differing polarity (e.g., CDCls, DMSO-des, CD30D) to observe solvent effects.

o Data Acquisition: *H and *3C NMR spectra are recorded on a high-field NMR spectrometer.
For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can
be performed.

o Data Analysis: The presence of two sets of signals in the spectra would indicate the co-
existence of both tautomers. The relative integration of characteristic signals can be used to
estimate the tautomeric ratio. The N-H proton of the hydrazone tautomer is expected to
appear as a broad singlet at a downfield chemical shift (& 12-14 ppm) in aprotic solvents.

5.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and can readily
distinguish between the azo and hydrazone tautomers due to their different chromophoric
systems.

Protocol:

o Sample Preparation: Solutions of Drazoxolon are prepared in various solvents of different
polarities. The effect of pH can be studied by preparing solutions in buffers of varying pH.

o Data Acquisition: UV-Vis absorption spectra are recorded over a suitable wavelength range
(e.g., 200-600 nm).

o Data Analysis: The hydrazone tautomer typically exhibits a long-wavelength absorption band
in the visible region (400-500 nm), while the azo tautomer absorbs at shorter wavelengths in
the UV region (320-380 nm). The relative intensities of these bands can provide a qualitative
or semi-quantitative measure of the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing
experimental studies by providing insights into the relative stabilities, geometries, and
spectroscopic properties of the different tautomers and isomers of Drazoxolon.
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Caption: Workflow for DFT Calculations of Drazoxolon Tautomers.

Protocol:

e Model Building: The 3D structures of the hydrazone-keto, azo-enol, and other possible
tautomers and isomers of Drazoxolon are built.

o Geometry Optimization and Frequency Calculations: The geometries of all structures are
optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-
311++G(d,p)). Frequency calculations are performed to confirm that the optimized structures
are true minima on the potential energy surface and to obtain thermodynamic data.

o Solvation Effects: To model the behavior in solution, geometry optimizations and energy
calculations are repeated using a polarizable continuum model (PCM) for different solvents.

e Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis
absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method can be employed
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to calculate NMR chemical shifts.

Biological Implications

Drazoxolon's primary biological activity is as a fungicide. While the precise molecular
mechanism of action for Drazoxolon is not extensively detailed in readily available literature,
fungicides of the isoxazole class are known to act on various cellular processes. One identified
mechanism for a trisubstituted isoxazole is the disruption of lipid homeostasis in fungal cells. It
is plausible that Drazoxolon may exert its fungicidal effect through the inhibition of essential
fungal enzymes.

The tautomeric and isomeric state of Drazoxolon could play a crucial role in its biological
activity. The different forms will have distinct electronic distributions, hydrogen bonding
capabilities, and overall shapes, which will affect their ability to bind to a biological target. For
instance, one tautomer might be the active form that binds to the target enzyme, while the
other might be inactive or have a different target. The tautomeric equilibrium in the
physiological environment of the fungus could therefore be a key determinant of the fungicide's
potency.

Physiological pH,

Drazoxolon (Tautomeric Equilibrium) ‘ Polarity Active Tautomer/Isomer Binding

Fungicidal Effect

Target Enzyme }—V

Inhibition }—V

Disruption of Fungal Cell Process }—V

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Tautomerism and
Isomerism of Drazoxolon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670939#exploring-the-tautomerism-and-isomerism-
of-the-drazoxolon-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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